molecular formula C19H22ClNO B5636097 4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide

4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide

Cat. No. B5636097
M. Wt: 315.8 g/mol
InChI Key: GXAAUBCSAJPTNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and direct polycondensation methods. For example, Hsiao et al. (2000) detailed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar processes, demonstrating the chemical versatility and reactivity of compounds with tert-butyl and chloro-dimethylphenyl groups (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The crystal structure analysis and spectroscopic investigations of similar benzamide compounds have been performed using X-ray diffraction and various spectroscopic methods, including IR, NMR, and UV-Vis spectra. These analyses offer insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, providing a detailed understanding of the molecular architecture of such compounds (Demir et al., 2016).

Chemical Reactions and Properties

Research on compounds with similar chemical structures has shown that they can undergo a variety of chemical reactions, leading to the formation of polyamides with high thermal stability and solubility in polar solvents. These reactions and the resulting properties highlight the chemical reactivity and potential applications of these compounds in material science and polymer chemistry (Yang, Hsiao, & Yang, 1999).

Physical Properties Analysis

The physical properties of related aromatic polyamides, such as solubility, thermal stability, and film-forming ability, have been extensively studied. These properties are influenced by the molecular structure, particularly the presence of tert-butyl and chloro-dimethylphenyl groups, which contribute to the noncrystalline nature and excellent solubility of these polyamides. The thermal analysis reveals high glass transition temperatures and significant thermal degradation resistance, indicative of their potential for high-performance applications (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of 4-tert-Butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide derivatives, including their reactivity and interactions, are crucial for understanding their potential applications. Studies on similar compounds have explored their electrochemical and electrochromic properties, demonstrating how structural modifications can influence these properties. For instance, polyamides containing di-tert-butyl side groups have shown unique electronic characteristics due to their molecular design (Chern, Twu, & Chen, 2009).

properties

IUPAC Name

4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c1-12-10-13(2)17(16(20)11-12)21-18(22)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAAUBCSAJPTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-chloro-4,6-dimethylphenyl)benzamide

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